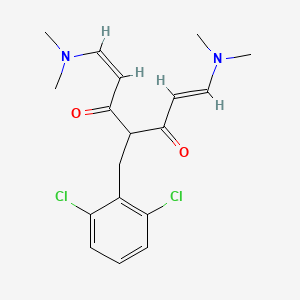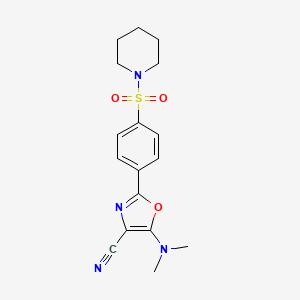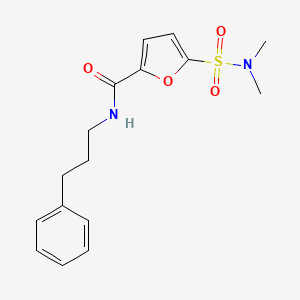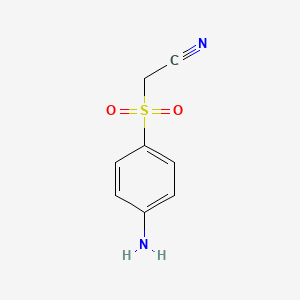
(1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione, also known as DCMH, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of applications. In
Applications De Recherche Scientifique
Optical Properties and Biological Imaging
The compounds similar to the specified chemical, such as 1,7-bis(4-ethyloxy-3-methoxy-phenyl)-1,6-heptadiene-3,5-dione, have been explored for their fluorescence properties. Research has shown that these compounds exhibit significant two-photon absorption cross-sections, making them suitable for high-specificity immunofluorescent cellular labeling. This indicates potential applications in biological imaging, particularly in visualizing cellular components and processes with high resolution and specificity (Xu et al., 2014).
Synthetic Applications
Curcumin derivatives, which share a similar structural framework with the chemical , have been synthesized and utilized in various chemical reactions. For example, the synthesis of azepino[4,5‐b]quinoxalines and pyridopyrazino[2,3‐d]azepines has been achieved using related diethoxyhexadiene diones. These synthetic processes showcase the versatility of such compounds in creating novel chemical structures, potentially useful in pharmaceuticals and materials science (Bonacorso et al., 1995).
Catalysis and Chemical Synthesis
Chemicals structurally related to the specified compound have been employed as catalysts in the synthesis of complex organic compounds. For instance, triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been used as a catalyst in the synthesis of pyridine-pyrimidines, demonstrating the role of such compounds in facilitating efficient and sustainable chemical reactions (Rahmani et al., 2018).
Luminescent Polymers
The framework of the specified compound is also relevant in the development of luminescent polymers. Similar structures, like 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-diones, have been incorporated into polymers to create materials with strong fluorescence and high quantum yields. These materials have potential applications in optoelectronics and as sensors due to their unique optical properties (Zhang & Tieke, 2008).
Propriétés
IUPAC Name |
(1Z,6E)-4-[(2,6-dichlorophenyl)methyl]-1,7-bis(dimethylamino)hepta-1,6-diene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O2/c1-21(2)10-8-17(23)14(18(24)9-11-22(3)4)12-13-15(19)6-5-7-16(13)20/h5-11,14H,12H2,1-4H3/b10-8-,11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMWOURLXHZUTR-PNQPDEHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)/C=C\N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-phenyl-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]prop-2-enamide](/img/structure/B2890699.png)
![3-(3-methoxybenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2890700.png)



![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2890706.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2890708.png)






![N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2890720.png)